Cas no 6875-80-5 (h-glu-thr-oh)
h-glu-thr-oh Chemical and Physical Properties
Names and Identifiers
-
- h-glu-thr-oh
- Glutamate Threonine dipeptide
- L-Glu-L-Thr
- L-Wei-Glutamyl-l-threonine
- Glutamate-Threonine dipeptide
- J-521661
- E-T Dipeptide
- 6875-80-5
- Q27140591
- L-alpha-glutamyl-L-threonine
- SCHEMBL4388333
- CHEBI:73510
- (4S)-4-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid
- ET dipeptide
- l-glutamyl-l-threonine
- glutamylthreonine
- (S)-4-amino-5-((1S,2R)-1-carboxy-2-hydroxypropylamino)-5-oxopentanoic acid
- DTXSID701313162
- E-T
- Glu-Thr
- L-I+/--Glutamyl-L-threonine
- (S)-4-Amino-5-(((1S,2R)-1-carboxy-2-hydroxyPropyl)amino)-5-oxopentanoic acid
-
- Inchi: 1S/C9H16N2O6/c1-4(12)7(9(16)17)11-8(15)5(10)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1
- InChI Key: JSIQVRIXMINMTA-ZDLURKLDSA-N
- SMILES: O[C@H](C)[C@@H](C(=O)O)NC([C@H](CCC(=O)O)N)=O
Computed Properties
- Exact Mass: 248.10083623g/mol
- Monoisotopic Mass: 248.10083623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.4
- Topological Polar Surface Area: 150Ų
Experimental Properties
- LogP: -4.66
h-glu-thr-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G650270-2.5mg |
H-Glu-Thr-Oh |
6875-80-5 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | G650270-5mg |
H-Glu-Thr-Oh |
6875-80-5 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | G650270-25mg |
H-Glu-Thr-Oh |
6875-80-5 | 25mg |
$ 135.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039206-1g |
(S)-4-Amino-5-(((1S,2R)-1-carboxy-2-hydroxypropyl)amino)-5-oxopentanoic acid |
6875-80-5 | 1g |
¥5724.00 | 2024-05-03 |
h-glu-thr-oh Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on h-glu-thr-oh
Research Brief on the Latest Advances in Chemical Biology and Medicine: Focus on 6875-80-5 and H-Glu-Thr-OH
Recent advancements in chemical biology and medicinal research have highlighted significant progress in the synthesis and application of bioactive peptides and small molecules. Among these, the compound with CAS number 6875-80-5 and the dipeptide H-Glu-Thr-OH have garnered attention due to their potential therapeutic applications. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential clinical relevance.
The compound 6875-80-5, a small molecule with specific chemical properties, has been investigated for its role in modulating enzymatic activity and cellular pathways. Recent studies suggest that this compound may serve as a key intermediate in the synthesis of more complex bioactive molecules. Its structural features allow for interactions with specific protein targets, making it a candidate for drug development in areas such as oncology and metabolic disorders.
H-Glu-Thr-OH, a dipeptide composed of glutamic acid and threonine, has been studied for its role in peptide-based therapeutics. Research indicates that this dipeptide can influence immune responses and may have applications in immunotherapy. Its stability and bioavailability have been enhanced through novel synthetic approaches, including solid-phase peptide synthesis (SPPS) and enzymatic coupling methods. These advancements have paved the way for its use in targeted drug delivery systems.
One of the key findings in recent literature is the synergistic effect observed when 6875-80-5 and H-Glu-Thr-OH are used in combination. Preliminary in vitro studies demonstrate that this combination can enhance the efficacy of certain anticancer agents by modulating drug resistance mechanisms. Further in vivo studies are needed to validate these findings and explore potential clinical applications.
In conclusion, the latest research on 6875-80-5 and H-Glu-Thr-OH underscores their potential as valuable tools in chemical biology and drug development. Continued exploration of their mechanisms of action and therapeutic applications will be essential for translating these findings into clinical practice. Future studies should focus on optimizing their synthesis, improving delivery methods, and conducting rigorous preclinical and clinical trials.
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